molecular formula C14H20N2S B11087346 4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile

4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B11087346
M. Wt: 248.39 g/mol
InChI Key: WHYCSWGGJRUZRA-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with three methyl groups, a pentylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl groups, the pentylsulfanyl group, and finally the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety protocols are strictly followed to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentylsulfanyl group can yield pentylsulfoxide or pentylsulfone, while reduction of the carbonitrile group can produce the corresponding amine.

Scientific Research Applications

4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 4,5,6-Trimethyl-2-(ethylsulfanyl)pyridine-3-carbonitrile
  • 4,5,6-Trimethyl-2-(butylsulfanyl)pyridine-3-carbonitrile

Uniqueness

4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile is unique due to the specific length of its pentylsulfanyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with shorter or longer alkyl chains.

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

4,5,6-trimethyl-2-pentylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C14H20N2S/c1-5-6-7-8-17-14-13(9-15)11(3)10(2)12(4)16-14/h5-8H2,1-4H3

InChI Key

WHYCSWGGJRUZRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=C(C(=C(C(=N1)C)C)C)C#N

Origin of Product

United States

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